molecular formula C6H7NO2 B1380300 2-Cyanocyclobutane-1-carboxylic acid CAS No. 1508446-57-8

2-Cyanocyclobutane-1-carboxylic acid

Cat. No.: B1380300
CAS No.: 1508446-57-8
M. Wt: 125.13 g/mol
InChI Key: IGBHPXFFSBIMKR-UHFFFAOYSA-N
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Description

2-Cyanocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic attack by cyanide ion on an alkyl halide, followed by hydrolysis of the resulting nitrile. This method typically involves the following steps:

    Formation of the Nitrile: The reaction of an alkyl halide with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form the nitrile.

    Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

2-Cyanocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.

Mechanism of Action

The mechanism of action of 2-cyanocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

    Cyclobutane-1,1-dicarboxylic acid: Similar structure but with two carboxylic acid groups.

    Cyclobutane-1-carboxylic acid: Lacks the cyano group.

    2-Cyanocyclopentane-1-carboxylic acid: Similar but with a five-membered ring.

Uniqueness: 2-Cyanocyclobutane-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on a four-membered ring

Properties

IUPAC Name

2-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBHPXFFSBIMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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